molecular formula C6H9NO3 B13811685 methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate

methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate

Cat. No.: B13811685
M. Wt: 143.14 g/mol
InChI Key: AXVUWGFDZVMNDE-IMJSIDKUSA-N
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Description

Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound’s unique structure, featuring a methyl group and a carboxylate ester, makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate typically involves the cyclization of suitable precursors. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of 2-chloro-β-ketoesters . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and stereoselectivity.

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems, which allow for efficient and sustainable synthesis. These systems enable the direct introduction of functional groups into organic compounds, making the process more versatile and scalable .

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces alcohol derivatives.

Scientific Research Applications

Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism by which methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It often participates in biochemical pathways by forming covalent bonds with target molecules, thereby altering their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers unique advantages in terms of selectivity and efficiency in chemical reactions.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

methyl (2S,3S)-3-methyl-4-oxoazetidine-2-carboxylate

InChI

InChI=1S/C6H9NO3/c1-3-4(6(9)10-2)7-5(3)8/h3-4H,1-2H3,(H,7,8)/t3-,4-/m0/s1

InChI Key

AXVUWGFDZVMNDE-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1[C@H](NC1=O)C(=O)OC

Canonical SMILES

CC1C(NC1=O)C(=O)OC

Origin of Product

United States

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